molecular formula C19H14ClFN6O2 B2823670 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-(3-FLUOROPHENYL)ACETAMIDE CAS No. 847383-74-8

2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-(3-FLUOROPHENYL)ACETAMIDE

Cat. No.: B2823670
CAS No.: 847383-74-8
M. Wt: 412.81
InChI Key: LWWACANXSZFKCQ-UHFFFAOYSA-N
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Description

This compound features a fused triazolo[4,5-d]pyrimidine core, a 4-chlorophenylmethyl substituent at position 3, and a 3-fluorophenyl acetamide group at position 4. The triazolo-pyrimidine scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as kinases or enzymes involved in nucleotide metabolism . Structural elucidation of such compounds typically employs X-ray crystallography (via programs like SHELXL ) and spectroscopic techniques like NMR and IR .

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6O2/c20-13-6-4-12(5-7-13)9-27-18-17(24-25-27)19(29)26(11-22-18)10-16(28)23-15-3-1-2-14(21)8-15/h1-8,11H,9-10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWACANXSZFKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring.

    Introduction of the chlorobenzyl group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazolopyrimidine core.

    Attachment of the fluorophenylacetamide moiety: The final step involves the coupling of the fluorophenylacetamide group to the triazolopyrimidine core through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-(3-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and fluorophenylacetamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer therapy. Research has indicated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. Specifically, studies have shown that modifications to the triazolopyrimidine core can enhance cytotoxicity against different cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
  • Case Studies : In vitro evaluations have demonstrated that similar derivatives lead to reduced viability in breast and lung cancer cells, suggesting a promising pathway for further development.

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Triazole derivatives are known for their effectiveness against various bacterial and fungal strains.

  • Research Findings : Studies have reported that compounds with similar structures exhibit broad-spectrum antimicrobial activity, potentially useful in treating infections resistant to conventional antibiotics.
  • Application in Medicine : Given the rise of antibiotic resistance, compounds like this one could be explored as alternatives or adjuncts to existing antimicrobial therapies.

Neuroprotective Effects

Emerging research suggests that triazolopyrimidine derivatives may possess neuroprotective properties.

  • Mechanism : These compounds could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
  • Case Studies : Preliminary studies indicate that related compounds improve cognitive function in animal models of Alzheimer's disease.

Role in Drug Design

The structural features of 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(3-fluorophenyl)acetamide make it a valuable scaffold for drug design.

  • Structure-Activity Relationship (SAR) : Understanding how changes to the chemical structure affect biological activity can lead to the development of more effective drugs with fewer side effects.
  • Computational Models : Advanced computational techniques can predict how modifications will influence pharmacokinetics and pharmacodynamics.

Potential in Agricultural Chemistry

The compound's unique properties may also find applications in agricultural chemistry as a pesticide or herbicide.

  • Research Insights : Similar compounds have demonstrated efficacy in controlling plant pathogens and pests.
  • Environmental Impact : As the agricultural sector seeks environmentally friendly solutions, such compounds could play a role due to their targeted action and potential for lower toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The 4-chlorophenyl group in the target compound is more electron-withdrawing than the 4-methoxyphenyl group in ’s analogs, which could reduce electron density in the core and alter binding kinetics.
  • Solubility : The fluorophenyl acetamide group may confer moderate solubility compared to the polar oxazin derivatives but better than purely aromatic analogs.
  • Synthetic Routes : The target compound’s synthesis likely involves cyclization and coupling steps similar to those in and , such as heterocyclization with bases (e.g., NaOH ) or Cs₂CO₃-mediated reactions .

Biological Activity

The compound 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-Yl}-N-(3-fluorophenyl)acetamide is a structurally complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique combination of a triazolo-pyrimidine core along with chlorinated and fluorinated phenyl groups suggests a diverse pharmacological profile.

Chemical Structure and Properties

  • Molecular Formula : C20H17ClN6O2
  • Molecular Weight : 408.8 g/mol
  • IUPAC Name : this compound

The presence of the triazole and pyrimidine rings indicates potential interactions with various biological targets such as enzymes and receptors.

Biological Activity Overview

Compounds containing triazole and pyrimidine moieties are known for their diverse biological activities. The specific biological activity of this compound has not been extensively documented in literature but can be inferred based on related compounds.

Potential Activities:

  • Antimicrobial Activity : Similar triazole compounds have shown significant antibacterial and antifungal properties. For example, triazole derivatives have been reported to exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Triazole-based compounds have been investigated for their cytotoxic effects against cancer cell lines. Studies indicate that modifications to the triazole structure can enhance their potency against specific cancer types .
  • Enzyme Inhibition : The compound may interact with enzymes involved in various metabolic pathways. For instance, triazoles are known to inhibit DNA gyrase and topoisomerase IV in bacteria .

The mechanism of action for compounds like this compound likely involves binding to specific targets within cells:

  • Enzyme Binding : The compound may inhibit enzyme activity by binding to active sites.
  • Receptor Interaction : It could modulate signaling pathways through receptor interactions.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of similar compounds:

StudyCompoundActivityFindings
Barbuceanu et al. (2020)Various TriazolesAntibacterialCompounds showed MIC values ranging from 0.125 to 8 μg/mL against multiple bacterial strains .
PMC (2020)Triazole DerivativesAnticancerSome derivatives exhibited significant cytotoxicity against MCF-7 cells .
ResearchGate (2014)Triazolo-thiadiazolesAntimicrobialHigh activity against drug-resistant Gram-positive bacteria .

Q & A

Q. Example Workflow :

Generate 3D conformers (RDKit).

Dock into CDK2 active site (PDB: 1HCL).

Analyze H-bonding with Glu81 and hydrophobic interactions with Ile10 .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q: How to design SAR studies to improve this compound’s bioactivity? A:

  • Modification Sites :
    • 4-Chlorobenzyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity .
    • 3-Fluorophenyl Acetamide : Test substituents (e.g., -OCH₃, -CN) for steric/electronic effects .
  • Assays :
    • In vitro : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) .
    • In silico : Calculate logP and polar surface area to predict bioavailability .

Table 2: SAR Data for Analogues

SubstituentIC₅₀ (nM)logPReference
4-Cl-Benzyl1203.2
4-CF3-Benzyl453.8

Advanced Research: Resolving Data Contradictions

Q: How to address discrepancies in reported biological activities of analogues? A: Apply statistical and experimental frameworks:

  • Design of Experiments (DoE) : Use fractional factorial design to isolate variables (e.g., solvent purity, assay protocols) .
  • Meta-Analysis : Compare datasets using tools like RevMan; exclude outliers with Grubbs’ test (α = 0.05) .
  • Reproducibility Checks : Validate conflicting results via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Mechanism of Action: Enzymatic Targets

Q: What methodologies identify the primary biological targets of this compound? A:

  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization post-treatment .

Stability and Reactivity Under Experimental Conditions

Q: How to assess the compound’s stability in biological buffers? A:

  • Forced Degradation Studies :
    • Hydrolysis : Incubate in PBS (pH 7.4, 37°C) for 24h; analyze via LC-MS for decomposition products (e.g., acetamide cleavage) .
    • Oxidation : Expose to 0.1% H₂O₂; track triazole ring integrity via UV-Vis (λ = 260 nm) .
  • Storage Recommendations : Lyophilize and store at −80°C in amber vials to prevent photodegradation .

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